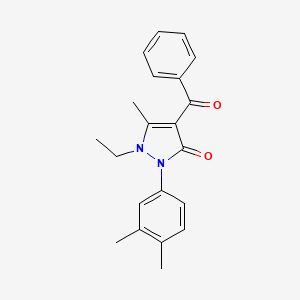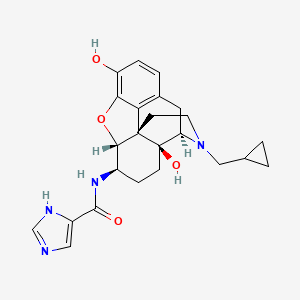
KRAS G12C inhibitor 25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12C inhibitor 25 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound works by covalently binding to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS and preventing cancer cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 25 involves multiple steps, including the introduction of chiral building blocks and the formation of a tetrahydropyridopyrimidine core. A typical synthetic route may include:
Formation of the Tetrahydropyridopyrimidine Core: This step involves the use of a Boc-protected tetrahydropyridopyrimidine, which undergoes a regioselective nucleophilic aromatic substitution (SNAr) reaction to introduce a masked piperazine moiety.
Introduction of Chiral Building Blocks: Chiral building blocks are introduced via sequential SNAr reactions, followed by oxidation of the sulfide intermediate.
Final Assembly: The final assembly involves the installation of the prolinol subunit through palladium-catalyzed C-O bond formation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to improve yield and reduce the use of hazardous reagents. Transition-metal-free oxidation and chromatography-free synthesis are often employed to enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
KRAS G12C inhibitor 25 undergoes various chemical reactions, including:
Oxidation: The sulfide intermediate is oxidized to form the desired product.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions are used to introduce key functional groups.
Common Reagents and Conditions
Common reagents and conditions used in the synthesis of this compound include:
Oxidizing Agents: Used for the oxidation of sulfide intermediates.
Palladium Catalysts: Employed in C-O bond formation reactions.
Nucleophiles: Utilized in SNAr reactions to introduce functional groups.
Major Products
The major products formed from these reactions include the final this compound compound, along with various intermediates such as the tetrahydropyridopyrimidine core and chiral building blocks .
Applications De Recherche Scientifique
KRAS G12C inhibitor 25 has a wide range of scientific research applications, including:
Cancer Research: Used to study the inhibition of KRAS G12C mutant proteins in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.
Drug Development: Serves as a lead compound for the development of new cancer therapies targeting KRAS mutations.
Biological Studies: Employed in studies investigating the molecular mechanisms of KRAS-driven oncogenesis and resistance to KRAS inhibitors.
Mécanisme D'action
KRAS G12C inhibitor 25 exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein. This binding prevents the protein from adopting its active GTP-bound state, thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . The inhibition of these pathways leads to reduced cancer cell proliferation and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to KRAS G12C inhibitor 25 include:
Sotorasib: Another KRAS G12C inhibitor used in the treatment of non-small cell lung cancer.
Adagrasib: A covalent KRAS G12C inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutant protein. Its optimized synthetic route and improved pharmacokinetic properties make it a promising candidate for further development and clinical application .
Propriétés
Formule moléculaire |
C32H41N7O2 |
|---|---|
Poids moléculaire |
555.7 g/mol |
Nom IUPAC |
2-[(2S)-4-[(7R)-7-(3,4-dihydro-2H-quinolin-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-37(21-25(39)14-15-33)31-27-13-12-24(38-17-6-9-23-8-4-5-11-29(23)38)20-28(27)34-32(35-31)41-22-26-10-7-16-36(26)2/h3-5,8,11,24-26H,1,6-7,9-10,12-14,16-22H2,2H3/t24-,25+,26+/m1/s1 |
Clé InChI |
BVNQVRSIVGNVET-ZNZIZOMTSA-N |
SMILES isomérique |
CN1CCC[C@H]1COC2=NC3=C(CC[C@H](C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
SMILES canonique |
CN1CCCC1COC2=NC3=C(CCC(C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



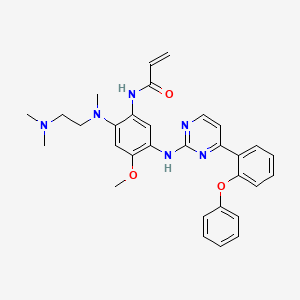
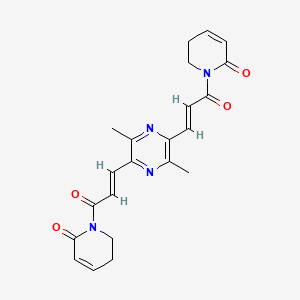
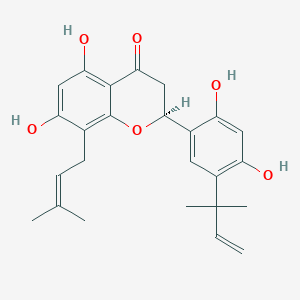
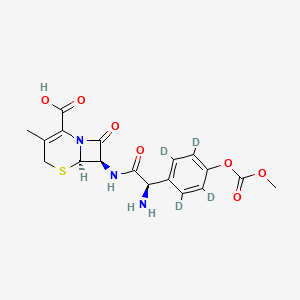
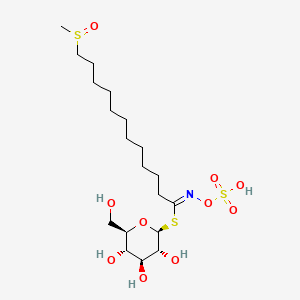
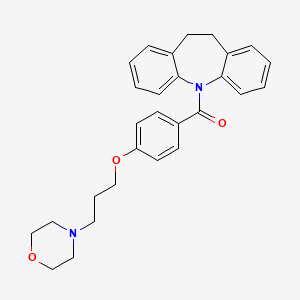
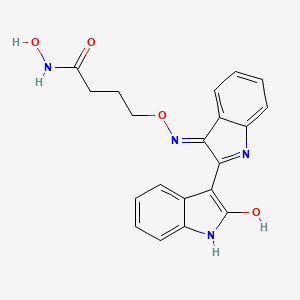
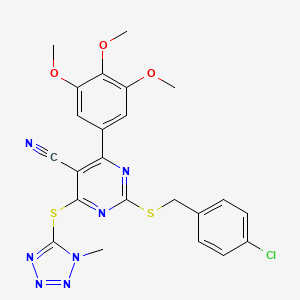
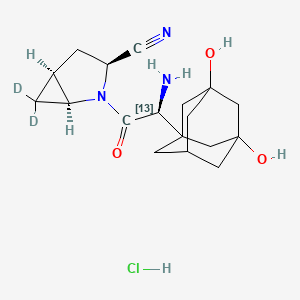
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
